
2-(1-Methylcyclopropyl)ethanol
概要
説明
2-(1-Methylcyclopropyl)ethanol is an organic compound that belongs to the family of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a cyclopropyl ring
作用機序
Target of Action
It is known that ethanol, a similar compound, interacts with several targets including gaba, glycine, and nmda receptors
Mode of Action
Ethanol, a structurally similar compound, is known to interact with its targets in several ways, including altering their membranes, ion channels, enzymes, and receptors
Biochemical Pathways
Ethanol, a related compound, is known to be involved in various biochemical pathways, including its conversion into acetyl-CoA, a central precursor for many biochemicals
Pharmacokinetics
Ethanol, a similar compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 enzyme These properties greatly influence the bioavailability of ethanol
Action Environment
It is known that the pharmacokinetics of ethanol, a similar compound, can be influenced by a combination of genetic and environmental factors
準備方法
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclopropyl)ethanol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using trialkylaluminum compounds and alkylidene iodide under mild conditions . Another method includes the hydroboration-oxidation of alkenes, which is a two-step process involving the addition of borane to the alkene followed by oxidation with hydrogen peroxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydration of alkenes using steam under pressure in the presence of a catalyst such as phosphoric acid . This method is efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
2-(1-Methylcyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with a halogen using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for converting the hydroxyl group to a halogen.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
2-(1-Methylcyclopropyl)ethanol has several applications in scientific research:
類似化合物との比較
Similar Compounds
Ethanol: A simple alcohol with a hydroxyl group attached to an ethyl group.
Isopropanol: An alcohol with a hydroxyl group attached to a propyl group.
Cyclopropanol: An alcohol with a hydroxyl group attached to a cyclopropyl ring.
Uniqueness
2-(1-Methylcyclopropyl)ethanol is unique due to the presence of a methyl-substituted cyclopropyl ring, which imparts distinct chemical and physical properties compared to other alcohols. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(1-methylcyclopropyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2-3-6)4-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVDMIVJLUCMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312165 | |
| Record name | 2-(1-methylcyclopropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19687-04-8 | |
| Record name | 19687-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-methylcyclopropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylcyclopropyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methylcyclopropaneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5XBA26MCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid](/img/structure/B3060128.png)

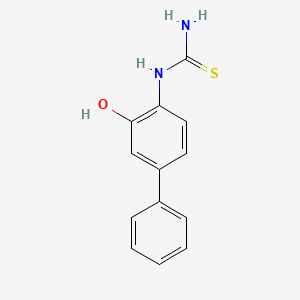

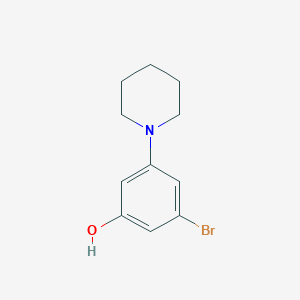

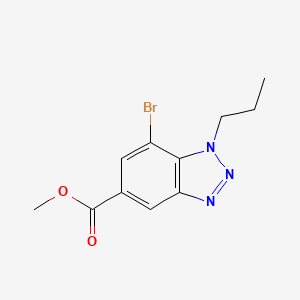

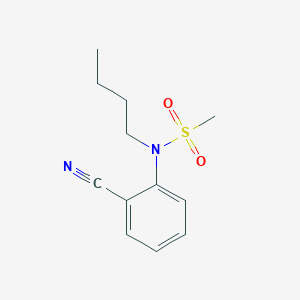
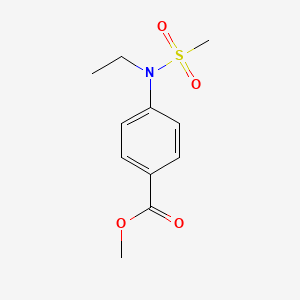
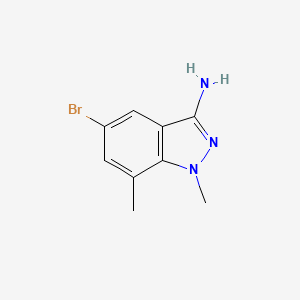
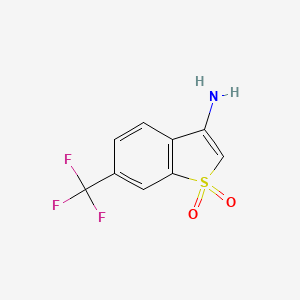
![N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3060149.png)

